synthesis of (Z)-1-bromobut-1-ene
synthesis of (Z)-1-bromobut-1-ene
An In-depth Technical Guide to the Stereoselective Synthesis of (Z)-1-Bromobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stereoselective methods for the , a valuable intermediate in organic synthesis. The document details three primary synthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Introduction
(Z)-1-bromobut-1-ene is a versatile building block in organic chemistry, utilized in a variety of cross-coupling reactions and as a precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products. The stereochemical integrity of the Z-double bond is often crucial for the desired biological activity or the success of subsequent synthetic transformations. Therefore, the development of reliable and highly stereoselective methods for its synthesis is of significant importance. This guide explores three effective strategies for achieving high Z-selectivity: the reduction of a geminal dibromoalkene, the hydroboration of a terminal alkyne followed by bromination, and the microwave-assisted decarboxylation of a vicinal dibromoalkanoic acid.
Synthetic Strategies and Methodologies
Three principal stereoselective routes to (Z)-1-bromobut-1-ene are discussed, each with its own advantages and considerations.
Route 1: Corey-Fuchs Reaction Followed by Stereoselective Reduction
This two-step sequence involves the initial conversion of an aldehyde to a 1,1-dibromoalkene via the Corey-Fuchs reaction, followed by a stereoselective reduction to yield the (Z)-1-bromoalkene.
Logical Workflow for Route 1
Caption: Workflow for the via the Corey-Fuchs reaction and subsequent reduction.
Experimental Protocols
Step 1: Synthesis of 1,1-Dibromobut-1-ene from Propanal
To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 eq) is added, and the resulting mixture is stirred at 0 °C for 15 minutes. A solution of propanal (1.0 eq) in dry DCM is then added. The reaction mixture is stirred at room temperature overnight. The mixture is then triturated with cold hexanes and filtered to remove excess triphenylphosphine. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica (B1680970) gel chromatography to afford 1,1-dibromobut-1-ene.
Step 2: Stereoselective Reduction of 1,1-Dibromobut-1-ene
A solution of 1,1-dibromobut-1-ene (1.0 eq) in anhydrous hexane (B92381) is cooled to -78 °C under an argon atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexane is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, followed by 15% aqueous sodium hydroxide (B78521) and then more water. The resulting mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield (Z)-1-bromobut-1-ene.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |
| 1. Corey-Fuchs Reaction | Propanal, CBr4, PPh3 | 1,1-Dibromobut-1-ene | ~80-90 | N/A |
| 2. Stereoselective Reduction | 1,1-Dibromobut-1-ene, DIBAL-H | (Z)-1-Bromobut-1-ene | ~70-85 | >95:5 |
Route 2: Z-Selective Hydroboration of 1-Butyne (B89482) and Subsequent Bromination
This method relies on the stereoselective syn-addition of a borane (B79455) to a terminal alkyne, followed by a stereoretentive bromination of the resulting vinylborane.
Logical Workflow for Route 2
Caption: Workflow for the via Z-selective hydroboration and subsequent bromination.
Experimental Protocols
Step 1: Z-Selective Hydroboration of 1-Butyne
A ruthenium hydride pincer complex catalyst is added to a solution of 1-butyne (1.0 eq) and pinacolborane (1.1 eq) in an appropriate solvent such as toluene (B28343) under an inert atmosphere. The reaction is stirred at room temperature until complete consumption of the starting material is observed by GC-MS or TLC analysis. The solvent is then removed under reduced pressure, and the crude (Z)-but-1-en-1-ylboronic acid pinacol ester is purified by column chromatography.
Step 2: Bromination of (Z)-But-1-en-1-ylboronic acid pinacol ester
The purified (Z)-vinylboronate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of bromine (1.0 eq) in dichloromethane is added dropwise. After the addition is complete, a solution of sodium methoxide (B1231860) (1.1 eq) in methanol (B129727) is added. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford (Z)-1-bromobut-1-ene.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |
| 1. Z-Selective Hydroboration | 1-Butyne, Pinacolborane, Ru-catalyst | (Z)-But-1-en-1-ylboronic acid pinacol ester | >90 | >98:2 |
| 2. Bromination | (Z)-Vinylboronate, Br2, NaOMe | (Z)-1-Bromobut-1-ene | ~70-85 | >98:2 (retention) |
Route 3: Microwave-Assisted Debrominative Decarboxylation
This highly stereoselective method involves the preparation of an anti-2,3-dibromoalkanoic acid followed by a rapid microwave-induced elimination reaction.
Logical Workflow for Route 3
Caption: Workflow for the via microwave-assisted debrominative decarboxylation.
Experimental Protocols
Step 1: Synthesis of anti-2,3-Dibromopentanoic Acid
To a solution of trans-pent-2-enoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is removed under reduced pressure to yield the crude anti-2,3-dibromopentanoic acid, which can often be used in the next step without further purification.
Step 2: Microwave-Assisted Debrominative Decarboxylation [1][2]
A solution of anti-2,3-dibromopentanoic acid (1.0 eq) and triethylamine (B128534) (3.0 eq) in dimethylformamide (DMF) is placed in a microwave reactor vial. The mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 1-5 minutes). After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography to give (Z)-1-bromobut-1-ene.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |
| 1. Bromination | trans-Pent-2-enoic acid, Br2 | anti-2,3-Dibromopentanoic acid | >95 | >98% anti |
| 2. Microwave Decarboxylation | anti-2,3-Dibromopentanoic acid, Et3N, DMF | (Z)-1-Bromobut-1-ene | 85-95 | >98:2 |
Conclusion
This guide has outlined three robust and stereoselective methods for the . The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the desired level of stereopurity. The Corey-Fuchs/reduction sequence is a versatile approach starting from an aldehyde. The hydroboration-bromination route offers high stereoselectivity from a terminal alkyne. The microwave-assisted debrominative decarboxylation provides a rapid and highly efficient method for achieving the desired (Z)-isomer from an α,β-unsaturated carboxylic acid. Each of these methodologies represents a valuable tool for the synthetic chemist in the preparation of this important building block.
